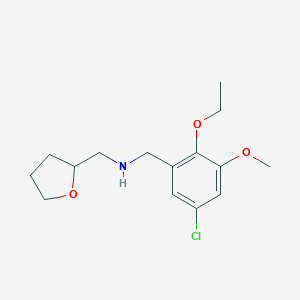

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as CEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CEM is a member of the benzylamine family of compounds and has been shown to have a wide range of biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is complex and not fully understood. However, it is believed that this compound acts as a modulator of GPCR signaling pathways. Specifically, this compound has been shown to selectively bind to certain GPCRs, leading to changes in downstream signaling pathways. These changes can have a wide range of effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a GPCR modulator, this compound has been shown to have anti-inflammatory and anti-cancer properties. Specifically, this compound has been shown to inhibit the growth of certain cancer cells and reduce the production of inflammatory cytokines in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in lab experiments is its selectivity for certain GPCRs. This selectivity allows researchers to study specific signaling pathways and cellular processes in a more targeted manner. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the effects of this compound on different cell types and tissues may vary, making it important to carefully consider the experimental conditions and controls when using this compound in research.

Zukünftige Richtungen

There are many potential future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the development of new synthetic methods for producing this compound that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential therapeutic applications of this compound in a wide range of diseases, including cancer, diabetes, and Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of this compound, including its effects on different GPCRs and downstream signaling pathways. By continuing to explore the potential applications of this compound in scientific research, we may be able to gain new insights into the function of GPCRs and develop new therapeutic strategies for a wide range of diseases.

Synthesemethoden

The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis include 5-chloro-2-ethoxy-3-methoxybenzaldehyde and tetrahydrofuran. These compounds are reacted with an amine catalyst to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of G protein-coupled receptors (GPCRs) in various physiological processes. GPCRs are a family of proteins that play a critical role in cell signaling and have been implicated in a wide range of diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to bind selectively to certain GPCRs, making it a valuable tool for studying their function and potential therapeutic targets.

Eigenschaften

Molekularformel |

C15H22ClNO3 |

|---|---|

Molekulargewicht |

299.79 g/mol |

IUPAC-Name |

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |

InChI |

InChI=1S/C15H22ClNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h7-8,13,17H,3-6,9-10H2,1-2H3 |

InChI-Schlüssel |

DIQFSTTUSXLNCE-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1CNCC2CCCO2)Cl)OC |

Kanonische SMILES |

CCOC1=C(C=C(C=C1OC)Cl)CNCC2CCCO2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)

![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)

![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)

![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)

![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)

![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)

![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)

![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)

![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)